Geranylamine
Overview
Description
Geranylamine, also known as trans-3,7-Dimethyl-2,6-octadien-1-ylamine or trans-3,7-Dimethyl-2,6-octadienyl amine, is a di-isoprene derivative . It has a linear formula of (CH3)2C=CHCH2CH2C(CH3)=CHCH2NH2 . The molecular weight of this compound is 153.26 .
Synthesis Analysis
This compound can be used as a starting reagent for the total synthesis of a naturally occurring guanidine alkaloid, Nitensidine D . It can also be used for the synthesis of 5-alkylamino- and 2,5-bis(alkylamino)-[1,4]-benzoquinone . A study has reported the synthesis of novel geranyl aromatic sulfonamide compounds as potential complex III inhibitors .
Molecular Structure Analysis
The molecular formula of this compound is C10H19N . The structure of this compound includes a double bond, which gives it its unique properties .
Chemical Reactions Analysis
This compound has been used in the synthesis of novel geranyl aromatic sulfonamide compounds, which have shown considerable antifungal activities . The introduction of various aromatic heterocycles may be an efficient protocol to improve the fungicidal activities of geranyl aromatic sulfonamide compounds .
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.476 , a boiling point of 105 °C/19 mmHg , and a density of 0.829 g/mL at 25 °C . The molar refractivity of this compound is 51.7±0.3 cm^3 .
Scientific Research Applications
Antitumor Effects
Geranylamine derivatives, specifically those conjugated with substrates of energy metabolism, have been observed to possess significant antitumor activities in human hepatoma-bearing mice. Notable compounds like N-geranylpyruvic amide and N,N'-digeranylmalic diamide exhibited strong antitumor effects without impacting the cell cycle distribution initially, suggesting a potential apoptotic mechanism. Interestingly, these derivatives did not inhibit protein isoprenylation, indicating a unique antitumor mechanism distinct from natural isoprenoids (Akiyama et al., 2005).
Crystal Structure Insights
An X-ray analysis of this compound hydrochloride revealed detailed crystal structure and molecular dimensions, showcasing the trans configuration of molecules analogous to gutta-percha. This study provided insights into the stereochemistry of the polyisoprene system, crucial for understanding the structural basis of this compound's biological activities (Jeffrey, 1945).
Enzyme Interaction Studies
Research on Arylamine N-acetyltransferases (NATs) highlighted their roles in metabolism, carcinogenesis, and drug interactions. Recent findings suggest NAT polymorphisms could serve as molecular anthropology tools, with potential implications in understanding human evolution and disease susceptibility. These enzymes are also being explored for their significance in cell biology, cancer research, and drug discovery, offering new avenues for understanding and targeting enzyme-related pathways in diseases (Sim et al., 2002).
Antibacterial Applications
Macrocyclic diarylheptanoid derivatives, including this compound substituted compounds, have shown moderate to good activity against Mycobacterium tuberculosis and selected Gram-positive pathogens. This suggests the potential of this compound derivatives in the development of new antibacterial agents, addressing the need for novel treatments against resistant bacterial infections (Lin et al., 2016).
TRP Channel Modulation
This compound and its derivatives have been studied for their effects on Transient Receptor Potential (TRP) channels, specifically TRPA1, TRPM8, and TRPV1. These compounds, particularly those derived from geraniol, nerol, and citronellol, have shown significant modulatory effects on TRPA1 channels, with potential therapeutic implications for treating pain and other sensory disorders (Ortar et al., 2014).
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Geranylamine participates in nucleophilic addition reactions, where its amine group serves as a nucleophile, enabling the formation of new bonds with electrophilic carbon atoms in target molecules . This property is exploited in synthetic organic chemistry to construct molecules with precise configurations and functionalities .
Cellular Effects
This compound derivatives have been found to have antitumor effects, inhibiting in vitro cell growth . These derivatives do not impact the cell cycle distribution at 24 hours, but a sub-G1 (apoptotic) peak of varying magnitude is seen in DNA histograms of cells treated with the derivatives for 48 hours .
Molecular Mechanism
The mechanism of action of this compound involves its participation in nucleophilic addition reactions, where its amine group serves as a nucleophile, enabling the formation of new bonds with electrophilic carbon atoms in target molecules . Geranyl aromatic sulfonamide compounds were found to bind to Complex III through several hydrogen bonds and π-interactions with crucial residues .
Temporal Effects in Laboratory Settings
This compound derivatives have been found to have strong antitumor effects, inhibiting in vitro cell growth . Although these derivatives had no impact on the cell cycle distribution at 24 hours, a sub-G1 (apoptotic) peak of varying magnitude was seen in DNA histograms of cells treated with the derivatives for 48 hours .
Metabolic Pathways
This compound may be employed as a starting reagent for the total synthesis of a naturally occurring guanidine alkaloid, Nitensidine D . It may also be used for the synthesis of 5-alkylamino- and 2,5-bis(alkylamino)-[1,4]-benzoquinone .
Properties
IUPAC Name |
(2E)-3,7-dimethylocta-2,6-dien-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6,8,11H2,1-3H3/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMZGMJNKXOLEM-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCN)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CN)/C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317828 | |
Record name | Geranylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6246-48-6, 35278-77-4 | |
Record name | Geranylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6246-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3,7-Dimethylocta-2,6-dien-1-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006246486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decaprenylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035278774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Geranylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E)-3,7-dimethylocta-2,6-dien-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.918 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,7-dimethyl-2,6-octadienylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.697 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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